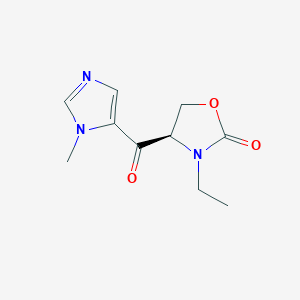
(R)-3-Ethyl-4-(1-methyl-1H-imidazole-5-carbonyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Ethyl-4-(1-methyl-1H-imidazole-5-carbonyl)oxazolidin-2-one is a chiral compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethyl-4-(1-methyl-1H-imidazole-5-carbonyl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced through a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with the oxazolidinone intermediate.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the highest purity and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Protein Binding: Studied for its binding affinity to various proteins.
Medicine
Antibacterial Agents: Oxazolidinones are known for their antibacterial properties, and this compound may be explored for similar applications.
Drug Development: Potential lead compound for the development of new drugs.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action of ®-3-Ethyl-4-(1-methyl-1H-imidazole-5-carbonyl)oxazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, while the oxazolidinone ring can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition or activation of specific biological pathways.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone with antibacterial properties.
Tedizolid: A more potent derivative of linezolid.
Eperezolid: An oxazolidinone with similar structural features.
Uniqueness
®-3-Ethyl-4-(1-methyl-1H-imidazole-5-carbonyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of the imidazole ring, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.
特性
分子式 |
C10H13N3O3 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC名 |
(4R)-3-ethyl-4-(3-methylimidazole-4-carbonyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H13N3O3/c1-3-13-8(5-16-10(13)15)9(14)7-4-11-6-12(7)2/h4,6,8H,3,5H2,1-2H3/t8-/m1/s1 |
InChIキー |
WWGFCYDIADWGDG-MRVPVSSYSA-N |
異性体SMILES |
CCN1[C@H](COC1=O)C(=O)C2=CN=CN2C |
正規SMILES |
CCN1C(COC1=O)C(=O)C2=CN=CN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


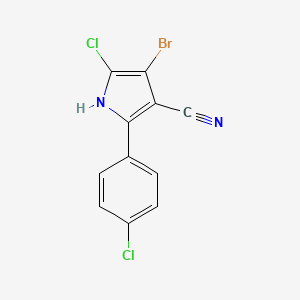
![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)
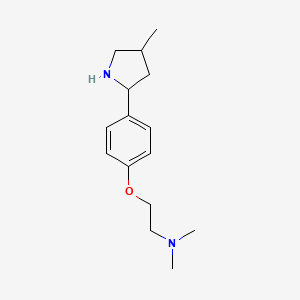
![(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12871342.png)


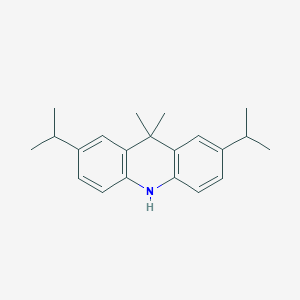
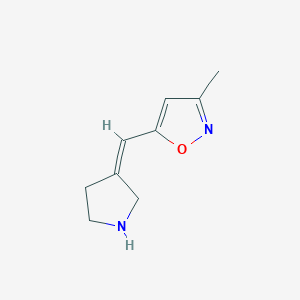
![4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B12871374.png)
![3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)

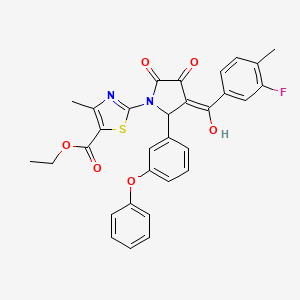
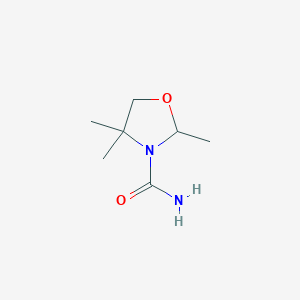
![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12871401.png)
